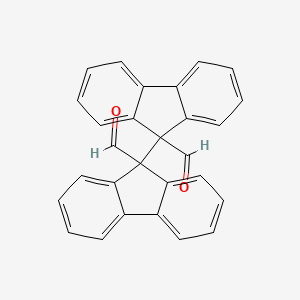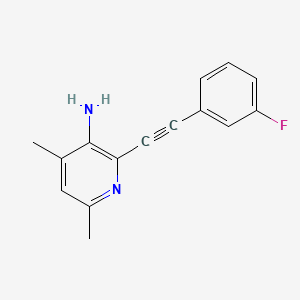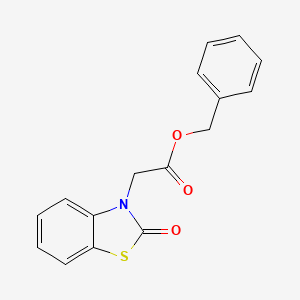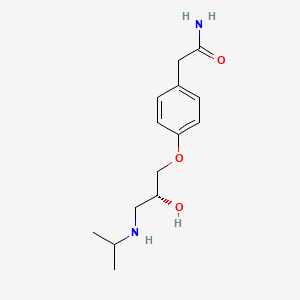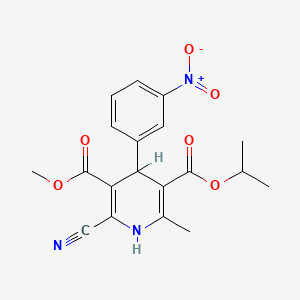
Nilvadipina
Descripción general
Descripción
La nilvadipina es un bloqueador de los canales de calcio de dihidropiridina que se utiliza principalmente para el tratamiento de la hipertensión y la oclusión arterial cerebral mayor crónica . Se ha prescrito en Europa y Japón desde la década de 1990 y ha acumulado un sólido historial de seguridad . La this compound funciona inhibiendo la entrada de calcio extracelular a través de los poros de la membrana miocárdica y vascular, lo que ayuda a dilatar las arterias coronarias y sistémicas, aumentando el suministro de oxígeno al tejido miocárdico y disminuyendo la presión arterial sistémica .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La nilvadipina ejerce sus efectos inhibiendo la entrada de calcio extracelular a través de los poros de la membrana miocárdica y vascular. Esta inhibición disminuye los niveles de calcio intracelular, lo que a su vez inhibe los procesos contráctiles de las células del músculo liso. Como resultado, se produce una dilatación de las arterias coronarias y sistémicas, un aumento del suministro de oxígeno al tejido miocárdico, una disminución de la resistencia periférica total, una disminución de la presión arterial sistémica y una disminución de la poscarga .
Análisis Bioquímico
Biochemical Properties
Nilvadipine has been shown to interact with spleen tyrosine kinase (SYK), acting as an inhibitor . This interaction plays a crucial role in reducing inflammation, tau hyperphosphorylation, and amyloid production .
Cellular Effects
In a study on a mouse model of repetitive mild TBI, treatment with Nilvadipine mitigated the TBI-induced inflammatory response and significantly improved spatial memory . It was also observed that Nilvadipine decreased microgliosis .
Molecular Mechanism
Nilvadipine exerts its effects at the molecular level through several mechanisms. It inhibits SYK activity, which leads to a reduction in inflammation and tau hyperphosphorylation . Additionally, it has demonstrated anti-inflammatory and anti-tau activity in preclinical studies .
Temporal Effects in Laboratory Settings
The effects of Nilvadipine have been studied over time in laboratory settings. In a study on young r-mTBI mice, treatment with Nilvadipine mitigated the TBI-induced inflammatory response and significantly improved spatial memory .
Métodos De Preparación
La preparación de nilvadipina implica varios pasos:
Ciclación: El 3-aminocrotonato de isopropilo, el 4,4-dimetoxi-acetilacetato de metilo y el m-nitrobenzaldehído se ciclan sin disolvente o en un disolvente orgánico para obtener un compuesto intermedio.
Hidrólisis: El compuesto intermedio se disuelve en un disolvente orgánico y se añaden de 2 a 6 equivalentes de ácido, seguidos de agitación para la reacción de hidrólisis para generar otro compuesto intermedio.
Reacción con clorhidrato de hidroxilamina: Este compuesto intermedio se hace reaccionar con clorhidrato de hidroxilamina y álcali en un disolvente orgánico, seguido de agitación y filtración para obtener otro compuesto intermedio.
Deshidratación: El compuesto intermedio final se deshidrata en un entorno alcalino para obtener this compound.
Este método es sencillo, rentable y adecuado para la producción industrial a gran escala, obteniéndose this compound de alta pureza .
Análisis De Reacciones Químicas
La nilvadipina se somete a diversas reacciones químicas, incluyendo:
Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar el grupo nitro presente en la this compound.
Sustitución: La this compound puede sufrir reacciones de sustitución, especialmente las que implican los grupos éster.
Los reactivos más comunes utilizados en estas reacciones incluyen ácidos, bases y agentes reductores. Los principales productos que se forman dependen de las condiciones específicas de la reacción y de los reactivos utilizados .
4. Aplicaciones de la investigación científica
Comparación Con Compuestos Similares
La nilvadipina es similar a otras dihidropiridinas como la amlodipina, la felodipina, la isradipina y la nicardipina . La this compound tiene propiedades únicas que la distinguen de estos compuestos:
Propiedades
IUPAC Name |
3-O-methyl 5-O-propan-2-yl 2-cyano-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-10(2)28-19(24)15-11(3)21-14(9-20)17(18(23)27-4)16(15)12-6-5-7-13(8-12)22(25)26/h5-8,10,16,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIIFDPAEUKBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C#N)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046624 | |
| Record name | Nilvadipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nilvadipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Nilvadipine inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging the channel. The decrease in intracellular calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
| Record name | Nilvadipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
75530-68-6 | |
| Record name | Nilvadipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75530-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nilvadipine [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075530686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nilvadipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06712 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nilvadipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nilvadipine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NILVADIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0214FUT37J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nilvadipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015657 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Nilvadipine is a dihydropyridine calcium antagonist that exerts its primary effect by blocking L-type calcium channels in vascular muscle cells. [, , , , ] This blockade inhibits calcium influx into the cells, leading to prolonged vascular relaxation and a reduction in blood pressure. [, , , , ]
ANone: Nilvadipine demonstrates a higher selectivity for vascular tissue compared to cardiac tissue, surpassing the selectivity of nifedipine, another dihydropyridine calcium antagonist. [, , , ] This enhanced vasoselectivity is reflected in a vascular/cardiac efficacy quotient of 251 for Nilvadipine, which is 9–10 times higher than that of nifedipine. [, ]
ANone: At therapeutic doses, Nilvadipine does not exhibit negative inotropic, chronotropic, or dromotropic effects, indicating minimal impact on cardiac contractility, heart rate, or electrical conduction, respectively. [, ]
ANone: Studies have investigated the potential anti-atherogenic properties of Nilvadipine. [, ] Both in vitro and animal experiments suggest that Nilvadipine may have a role in preventing or slowing the progression of atherosclerosis. [, , ]
ANone: The molecular formula of Nilvadipine is C20H21N3O6, and its molecular weight is 399.4 g/mol.
ANone: Further research is needed to comprehensively assess the material compatibility and stability of Nilvadipine under various conditions and in different formulations.
ANone: Based on the provided research, Nilvadipine does not exhibit catalytic properties.
ANone: While the provided research does not delve into specific computational modeling studies of Nilvadipine, it highlights the potential for such studies to further explore the drug's interactions with its targets and optimize its therapeutic potential.
ANone: The specific structural features of Nilvadipine, such as the dihydropyridine ring and the various substituents, contribute to its high affinity for L-type calcium channels and its overall pharmacological activity. [, , , ]
ANone: The pharmaceutical preparation of Nilvadipine as a sustained-release (depot) form helps prevent excessive increases in plasma levels, which in turn minimizes the typical side effects associated with dihydropyridine calcium antagonists. [, , ]
ANone: Specific details regarding SHE regulations and compliance for Nilvadipine are not covered in the provided research abstracts.
ANone: Nilvadipine is primarily metabolized in the liver and excreted via the kidneys, mainly in the form of inactive metabolites. [, , , ]
ANone: Nilvadipine has a relatively long elimination half-life ranging from 15 to 20 hours. [, , , ] This prolonged half-life is attributed to slow redistribution from tissues, allowing for once-daily dosing to achieve 24-hour blood pressure control. [, , , ]
ANone: While bioavailability increases in patients with liver cirrhosis, repeated administration does not lead to drug accumulation. [, ]
ANone: Nilvadipine metabolism can be influenced by drugs that induce or inhibit the cytochrome P450 enzyme system. [] Notably, rifampicin significantly reduces the bioavailability of Nilvadipine, necessitating caution during co-administration. []
ANone: In vitro studies using isolated blood vessels have demonstrated Nilvadipine's ability to inhibit contractions induced by various agents, including potassium chloride, norepinephrine, serotonin, and ergotamine. [, ] These studies highlight its potent vasodilatory effects.
ANone: Several animal models have been employed to investigate the therapeutic potential of Nilvadipine. For instance, studies in spontaneously hypertensive rats have shown its efficacy in reducing blood pressure and protecting against stroke-related neurological deficits. [, ] Other animal models have explored its effects on ocular blood flow [], intimal thickening in vascular grafts [], and responses to cerebral ischemia. []
ANone: Numerous clinical trials have investigated the efficacy and safety of Nilvadipine in humans. Studies have demonstrated its effectiveness in lowering blood pressure in patients with essential hypertension, both as monotherapy and in combination with other antihypertensive agents. [, , , , , , ] Clinical trials have also explored its potential benefits in other conditions, such as Alzheimer's disease [, ], angina pectoris [], normal-tension glaucoma [, ], and collagen diseases complicated by hypertension. []
ANone: Further research is necessary to comprehensively understand the potential for resistance development to Nilvadipine and its relationship to other calcium channel blockers.
ANone: Specific details regarding the toxicology and safety profile of Nilvadipine are not included in the provided research abstracts.
ANone: While the provided research does not specifically address drug delivery and targeting strategies for Nilvadipine, it emphasizes the drug's ability to penetrate the central nervous system, suggesting potential for applications in neurological disorders. []
ANone: Various analytical methods have been used to quantify Nilvadipine concentrations in biological samples. These methods include capillary column gas chromatography with electron capture detection [] and negative-ion chemical ionization mass spectrometry. []
ANone: The provided research abstracts do not provide information on the environmental impact or degradation of Nilvadipine.
ANone: Understanding the dissolution rate and solubility of Nilvadipine in various media is crucial for optimizing its formulation and ensuring consistent drug release and absorption. []
ANone: Research has investigated the use of solid dispersions with water-insoluble polymers, such as crospovidone, to enhance the dissolution rate of Nilvadipine. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
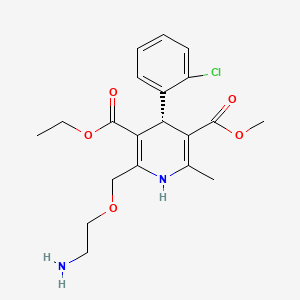
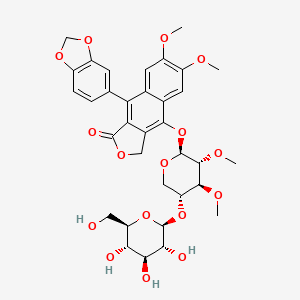

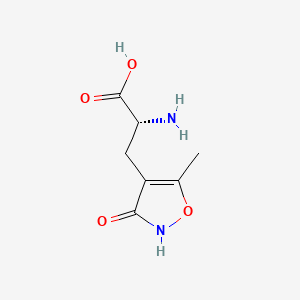
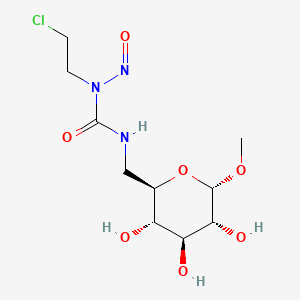
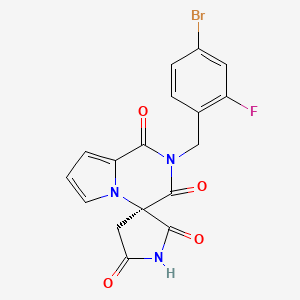
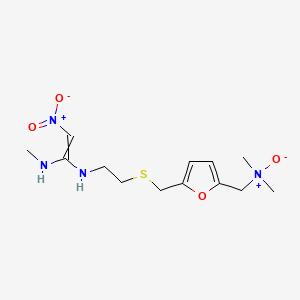

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)nicotinamide (7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1678813.png)
